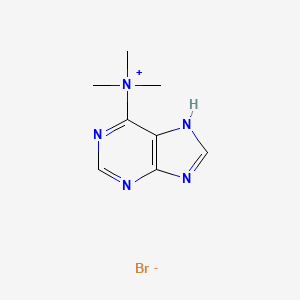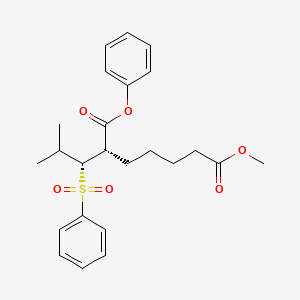![molecular formula C12H8F3N3O2S B14318529 2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline CAS No. 112723-34-9](/img/structure/B14318529.png)
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline is a chemical compound known for its unique structure and properties It contains a nitropyridine group, a sulfanyl linkage, and a trifluoromethyl-substituted aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of N-nitropyridinium ions, which are reacted with sulfur dioxide and bisulfite in water to yield 3-nitropyridine . This intermediate can then be further reacted with appropriate reagents to introduce the sulfanyl and trifluoromethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is typically an oxidized derivative of the original compound.
Reduction: The major product is an amino-substituted derivative.
Substitution: The major products are derivatives with new functional groups replacing the nitro group.
科学的研究の応用
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe for biochemical assays.
作用機序
The mechanism of action of 2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and lead to specific effects in biological systems .
類似化合物との比較
Similar Compounds
- 2-[(3-Nitropyridin-2-yl)sulfanyl]aniline
- 3-Nitro-2-pyridinesulfenyl chloride
- 3-Chloro-2-[(3-nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)pyridine
Uniqueness
2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline is unique due to the presence of both a nitropyridine and a trifluoromethyl-substituted aniline moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
特性
| 112723-34-9 | |
分子式 |
C12H8F3N3O2S |
分子量 |
315.27 g/mol |
IUPAC名 |
2-(3-nitropyridin-2-yl)sulfanyl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H8F3N3O2S/c13-12(14,15)7-3-4-10(8(16)6-7)21-11-9(18(19)20)2-1-5-17-11/h1-6H,16H2 |
InChIキー |
AOWDAQLMXGMIMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)SC2=C(C=C(C=C2)C(F)(F)F)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-phenyl-](/img/structure/B14318489.png)

methanone](/img/structure/B14318499.png)


